Cas no 1526729-35-0 ((3-chloro-2-fluorophenyl)methyl(pentyl)amine)

(3-Chloro-2-fluorophenyl)methyl(pentyl)amine is a fluorinated and chlorinated phenylalkylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a halogenated aromatic ring with a secondary amine functional group, offering reactivity for further derivatization or as an intermediate in synthetic pathways. The presence of both chloro and fluoro substituents enhances its electronic properties, making it useful in structure-activity relationship (SAR) studies or as a building block for bioactive compounds. The pentyl chain provides moderate lipophilicity, which may influence solubility and membrane permeability in biological systems. This compound is typically handled under controlled conditions due to its reactive nature. Proper storage and handling protocols should be followed to ensure stability.
(3-chloro-2-fluorophenyl)methyl(pentyl)amine structure
1526729-35-0 structure
商品名:(3-chloro-2-fluorophenyl)methyl(pentyl)amine
CAS番号:1526729-35-0
MF:C12H17ClFN
メガワット:229.721485853195
CID:5151428
PubChem ID:75355462

(3-chloro-2-fluorophenyl)methyl(pentyl)amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine, 3-chloro-2-fluoro-N-pentyl-
    • (3-chloro-2-fluorophenyl)methyl(pentyl)amine
    • インチ: 1S/C12H17ClFN/c1-2-3-4-8-15-9-10-6-5-7-11(13)12(10)14/h5-7,15H,2-4,8-9H2,1H3
    • InChIKey: NGFXSUKRKWYQGN-UHFFFAOYSA-N
    • ほほえんだ: C1(CNCCCCC)=CC=CC(Cl)=C1F

(3-chloro-2-fluorophenyl)methyl(pentyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-163087-0.05g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
0.05g
$612.0 2023-06-08
Enamine
EN300-163087-50mg
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
50mg
$348.0 2023-09-22
Enamine
EN300-163087-0.5g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
0.5g
$699.0 2023-06-08
Enamine
EN300-163087-0.25g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
0.25g
$670.0 2023-06-08
Enamine
EN300-163087-0.1g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
0.1g
$640.0 2023-06-08
Enamine
EN300-163087-10000mg
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
10000mg
$1778.0 2023-09-22
Enamine
EN300-163087-500mg
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
500mg
$397.0 2023-09-22
Enamine
EN300-163087-10.0g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
10g
$3131.0 2023-06-08
Enamine
EN300-163087-1.0g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
1g
$728.0 2023-06-08
Enamine
EN300-163087-5.0g
[(3-chloro-2-fluorophenyl)methyl](pentyl)amine
1526729-35-0
5g
$2110.0 2023-06-08

(3-chloro-2-fluorophenyl)methyl(pentyl)amine 関連文献

(3-chloro-2-fluorophenyl)methyl(pentyl)amineに関する追加情報

Introduction to (3-chloro-2-fluorophenyl)methyl(pentyl)amine (CAS No. 1526729-35-0)

(3-chloro-2-fluorophenyl)methyl(pentyl)amine (CAS No. 1526729-35-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique combination of a chloro- and fluoro-substituted phenyl group and a methyl(pentyl)amine moiety, exhibits a range of biological activities that make it a valuable candidate for various applications.

The chemical structure of (3-chloro-2-fluorophenyl)methyl(pentyl)amine is defined by its aromatic ring with chlorine and fluorine substituents, which impart distinct electronic and steric properties. The presence of these halogens can influence the compound's reactivity, solubility, and metabolic stability, making it an attractive scaffold for drug design. The amine functionality, particularly the long alkyl chain, contributes to its lipophilicity and potential for crossing biological membranes.

Recent studies have explored the potential therapeutic applications of (3-chloro-2-fluorophenyl)methyl(pentyl)amine. One notable area of research is its use as a lead compound in the development of novel analgesics. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent analgesic effects in animal models, suggesting its potential for treating chronic pain conditions. The researchers attributed this activity to the compound's ability to modulate specific ion channels and receptors involved in pain signaling pathways.

In addition to its analgesic properties, (3-chloro-2-fluorophenyl)methyl(pentyl)amine has also shown promise in the treatment of neurological disorders. A preclinical study published in the European Journal of Pharmacology demonstrated that this compound could effectively reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of microglial activation and the inhibition of pro-inflammatory cytokines.

The pharmacokinetic profile of (3-chloro-2-fluorophenyl)methyl(pentyl)amine has been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for oral administration. However, further optimization may be necessary to enhance its metabolic stability and reduce potential side effects. Ongoing efforts are focused on developing prodrugs and analogs with improved pharmacological properties.

Safety and toxicity assessments are crucial aspects of drug development, and several studies have evaluated the safety profile of (3-chloro-2-fluorophenyl)methyl(pentyl)amine. In vitro assays have demonstrated that this compound is generally well-tolerated at therapeutic concentrations, with minimal cytotoxicity observed in various cell lines. In vivo studies have also shown that it does not cause significant adverse effects at relevant doses, although long-term safety studies are still ongoing.

The synthesis of (3-chloro-2-fluorophenyl)methyl(pentyl)amine can be achieved through several routes, each with its own advantages and challenges. One common approach involves the reaction of 3-chloro-2-fluorobenzaldehyde with pentylamine followed by reduction to form the desired amine product. Alternative synthetic methods include nucleophilic substitution reactions and transition-metal-catalyzed coupling reactions, which can provide higher yields and greater stereoselectivity.

In conclusion, (3-chloro-2-fluorophenyl)methyl(pentyl)amine (CAS No. 1526729-35-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure makes it an attractive scaffold for drug design, particularly in the areas of pain management and neuroprotection. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications.

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